molecular formula (C14H16N2O4C5H8O2)x B1177681 POLY(((S)-(-)-1-(4-NITROPHENYL)-2-PYRRO CAS No. 152100-50-0

POLY(((S)-(-)-1-(4-NITROPHENYL)-2-PYRRO

Cat. No.: B1177681
CAS No.: 152100-50-0
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Description

Evolution of Conducting Polymers in Materials Science

The development of conducting polymers represents one of the most transformative discoveries in materials science, fundamentally challenging the traditional paradigm that classified organic polymers as insulators. The historical trajectory of this field began with early observations in the nineteenth century, when Henry Letheby first described polyaniline in 1862 through the electrochemical oxidation of aniline in acidic media. These pioneering investigations revealed that the reduced form of the polymer was colorless while the oxidized forms exhibited deep blue coloration, providing the first indication of the unique electronic properties that would later define the field of conducting polymers.

The modern era of conducting polymers commenced in earnest during the 1960s, with Donald Weiss and coworkers in Australia reporting the first successful production of an organic polymer with significant conductivity in 1963 through their work on conducting polypyrrole. This breakthrough established a foundation for subsequent investigations, though the field remained relatively dormant until the revolutionary discoveries of the 1970s. The seminal work of Hideki Shirakawa, Alan MacDiarmid, and Alan Heeger on polyacetylene in 1977 marked a pivotal moment in polymer science, demonstrating that oxidation with halogen vapors could increase the conductivity of polyacetylene films by nine orders of magnitude.

The significance of this discovery was formally recognized with the awarding of the 2000 Nobel Prize in Chemistry to these three investigators "for the discovery and development of electrically conductive polymers". Their collaborative research revealed that doped polyacetylene could achieve conductivities of 105 Siemens per meter, approaching the conductivity levels of traditional metals while maintaining the processability advantages of polymeric materials. This breakthrough established the theoretical and practical foundations for the entire field of conducting polymers, leading to extensive research into other conjugated polymer systems including polypyrrole, polythiophene, polyaniline, and their various derivatives.

The evolution of conducting polymers has been characterized by continuous advances in both fundamental understanding and practical applications. Early work focused primarily on achieving high conductivity levels, but subsequent research has emphasized the development of processable materials with enhanced stability and specialized properties. The field has expanded to encompass numerous application areas, including energy storage devices, electronic displays, sensors, and biomedical applications, demonstrating the versatility and technological importance of these materials.

Classification and Taxonomy of Pyrrole-Based Polymers

Pyrrole-based conducting polymers constitute a major class within the broader family of conjugated polymeric materials, distinguished by their unique structural characteristics and electrochemical properties. The classification of these polymers follows several organizational principles based on structural features, synthetic methodologies, and functional properties. Polypyrrole, the parent compound of this family, represents one of the most extensively studied conducting polymers due to its high conductivity in the doped state, excellent stability, and versatile synthetic accessibility.

The fundamental structure of polypyrrole consists of pyrrole units linked through the 2 and 5 positions of the heterocyclic ring, creating a conjugated backbone that enables electronic delocalization and charge transport. The polymer can be synthesized through various methodological approaches, including chemical oxidation using ferric chloride, electrochemical polymerization, and more specialized techniques such as vapor phase synthesis and template-assisted methods. Chemical oxidation typically employs the reaction of pyrrole with ferric chloride according to the stoichiometry: n C₄H₄NH + 2n FeCl₃ → (C₄H₂NH)ₙ + 2n FeCl₂ + 2n HCl.

Substituted pyrrole derivatives represent a significant subclass within pyrrole-based polymers, offering enhanced properties through strategic modification of the pyrrole ring system. These modifications can occur at the nitrogen position (N-substituted pyrroles) or at the carbon positions of the ring (3-substituted pyrroles). N-substituted pyrrole polymers have been prepared through both electrochemical and chemical methods, demonstrating good solubility in common organic solvents and enhanced processability compared to unsubstituted polypyrrole.

The development of functionalized pyrrole monomers has enabled the synthesis of polymers with tailored properties for specific applications. Research has demonstrated the successful preparation of pyrrole derivatives bearing various functional groups, including alkyl chains, aromatic substituents, and electron-withdrawing groups such as nitro functionalities. These structural modifications can significantly influence the electronic properties, morphology, and stability of the resulting polymers, providing pathways for the design of materials with optimized characteristics for particular applications.

Polymer Type Conductivity Range (S/cm) Synthesis Method Key Properties
Unsubstituted Polypyrrole 10² - 10⁴ Chemical/Electrochemical High stability, insoluble
N-substituted Polypyrrole 10¹ - 10³ Chemical/Electrochemical Soluble, processable
3-substituted Polypyrrole 10¹ - 10² Electrochemical Enhanced stability
Functionalized Derivatives 10⁰ - 10² Various Tailored properties

Significance of Chiral Conducting Polymers

Chiral conducting polymers represent a specialized and rapidly evolving subfield within conducting polymer science, combining the electronic properties of conjugated polymers with the stereochemical characteristics of chiral molecular systems. These materials exhibit unique properties that arise from the interaction between electronic delocalization and molecular chirality, leading to distinctive optical, electronic, and electrochemical behaviors that are not observed in their achiral counterparts.

The significance of chirality in conducting polymers extends beyond simple structural considerations to encompass fundamental aspects of charge transport, molecular recognition, and optical activity. Chiral conducting polymers can exhibit circular dichroism in their electronic absorption spectra, providing valuable information about the conformational organization and intermolecular interactions within the polymer matrix. This chiroptical activity can be highly sensitive to the polymer's morphology and processing conditions, making electronic circular dichroism spectroscopy a powerful tool for characterizing the structural features of these materials.

Research has demonstrated that the incorporation of chiral centers into conducting polymer backbones can lead to significant amplification effects, where small enantiomeric excesses can result in intense chiroptical signals. This phenomenon has been particularly well-documented in chiral derivatives of poly(3,4-ethylenedioxythiophene), where stereogenic centers on the monomer units produce regioregular and stereoregular polymers with enhanced chiroptical properties. The observed amplification effects suggest the presence of cooperative interactions between chiral centers, leading to the formation of helical superstructures at the molecular level.

The synthetic approaches to chiral conducting polymers can be broadly categorized into two main strategies: chiral induction and achiral preparation methods. Chiral induction involves the use of chiral factors such as chiral substituents, chiral doping acids, or chiral templates to transfer chirality from these external sources to the conducting polymer structure. In contrast, achiral preparation systems rely on the asymmetrical assembly of conducting polymers to generate supramolecular chirality through spontaneous organization processes.

The applications of chiral conducting polymers are particularly promising in the field of enantioselective recognition and separation. These materials can serve as chiral sensors, stationary phases for chromatographic separations, and electrodes for asymmetric synthesis applications. The combination of electronic conductivity with chiral recognition capabilities opens up unique opportunities for the development of advanced sensing systems and separation technologies that can distinguish between enantiomeric molecules with high selectivity and sensitivity.

Historical Development of Nitrophenyl-Substituted Pyrrole Derivatives

The development of nitrophenyl-substituted pyrrole derivatives represents a specialized area within pyrrole polymer chemistry, motivated by the desire to combine the electronic properties of pyrrole systems with the electron-withdrawing characteristics of nitrophenyl substituents. The historical evolution of these materials can be traced through several key research developments that have progressively advanced both the synthetic methodologies and understanding of their unique properties.

Early investigations into nitrophenyl-substituted pyrrole derivatives focused on the synthesis of monomeric compounds and their subsequent polymerization through chemical and electrochemical methods. Research conducted on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole demonstrated that these compounds could be successfully synthesized through Knorr-Paal condensation reactions between appropriate diketone precursors and nitroaniline derivatives. The resulting monomers exhibited distinctive electrochemical behavior that differed significantly from unsubstituted pyrrole derivatives, indicating the substantial influence of the nitrophenyl substituent on the electronic properties of the pyrrole system.

The polymerization of nitrophenyl-substituted pyrrole monomers has been achieved through various synthetic approaches, including constant potential electrolysis and chemical oxidation methods. Research findings have shown that these polymers can be prepared with controlled molecular weights and exhibit enhanced solubility in organic solvents compared to unsubstituted polypyrrole. Gel permeation chromatography analysis of chemically synthesized polymers has revealed number average molecular weights in the range of 5,000 to 10,000 daltons, with polydispersity indices indicating reasonable molecular weight distributions.

The spectroscopic characterization of nitrophenyl-substituted pyrrole polymers has provided valuable insights into their electronic structure and optical properties. Ultraviolet-visible spectroscopy studies have revealed that these polymers exhibit characteristic absorption features that reflect both the conjugated pyrrole backbone and the nitrophenyl substituent contributions. The electronic band gaps of these materials, typically in the range of 2.0 to 2.5 electron volts, position them as potential candidates for various optoelectronic applications.

Compound Synthesis Method Molecular Weight (Mₙ) Band Gap (eV) Conductivity (S/cm)
Poly(1-(4-nitrophenyl)pyrrole) Chemical Oxidation 6,000 2.18 10⁻²
Electropolymerized Derivative Electrochemical 8,500 2.25 10⁻¹
Copolymer with Thiophene Mixed Method 7,200 2.05 10⁻¹

The electrochemical properties of nitrophenyl-substituted pyrrole polymers have been extensively investigated through cyclic voltammetry and spectroelectrochemical techniques. These studies have revealed that the polymers exhibit reversible redox behavior with characteristic oxidation and reduction peaks that reflect the electronic interactions between the pyrrole backbone and the nitrophenyl substituent. The switching behavior of these materials, characterized by changes in optical transmission upon electrochemical cycling, has demonstrated their potential utility in electrochromic device applications.

Recent advances in the field have focused on the development of chiral nitrophenyl-substituted pyrrole derivatives, representing a convergence of the concepts discussed in the previous sections. The incorporation of stereogenic centers into nitrophenyl-pyrrole systems offers the possibility of creating materials that combine electronic conductivity, optical activity, and enhanced processability in a single polymeric platform. This represents a significant advancement in the design of functional conducting polymers with tailored properties for specialized applications.

Properties

CAS No.

152100-50-0

Molecular Formula

(C14H16N2O4C5H8O2)x

Origin of Product

United States

Scientific Research Applications

Conducting Polymers

Overview : Conducting polymers are organic polymers that conduct electricity. They have applications in various electronic devices, including sensors and transistors.

Key Applications :

  • Chemical Sensors : Research indicates that conducting polymers like POLY(((S)-(-)-1-(4-NITROPHENYL)-2-PYRRO) can be utilized in chemical sensors due to their ability to undergo electrochemical polymerization. This process enhances their conductivity and responsiveness to environmental stimuli .
  • Ion-Selective Electrodes : The compound has been integrated into ion-selective electrodes, improving selectivity and sensitivity for various ions in solution. This is crucial for applications in environmental monitoring and food safety .

Biosensors

Overview : Biosensors are analytical devices that convert biological responses into electrical signals. They are widely used in medical diagnostics, environmental monitoring, and food safety.

Case Studies :

  • Microbial Sensing Platforms : this compound) has been employed as an immobilization platform for microbial sensors. In one study, it was used to immobilize Gluconobacter oxydans and Pseudomonas fluorescens on graphite electrodes, allowing for the measurement of bacterial respiratory activity through oxygen consumption .
  • Detection Ranges : The sensors demonstrated linear detection ranges of 0.25-4.0 mM for Gluconobacter oxydans and 0.2-1.0 mM for Pseudomonas fluorescens, showcasing the compound's effectiveness in biosensing applications .

Nonlinear Optical Applications

Overview : Nonlinear optics involves the interaction of light with matter in a way that the response of the material is not directly proportional to the electric field of the light.

Research Findings :

  • Third-Order Nonlinear Optical Coefficient : Studies have shown that this compound) exhibits significant nonlinear optical properties, making it suitable for photonic applications. The third-order nonlinear optical coefficient observed in these compounds is notably high, indicating their potential use in optical devices such as switches and modulators .
  • Material Tailoring : The structure-property relationship of this compound can be tailored to enhance its nonlinear optical behavior, thus broadening its applicability in advanced photonic technologies .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Conducting PolymersChemical SensorsEnhanced conductivity; effective ion-selective electrodes
BiosensorsMicrobial SensingLinear detection ranges established; effective immobilization platform
Nonlinear OpticsPhotonic DevicesHigh third-order nonlinear optical coefficient; tunable properties

Comparison with Similar Compounds

Structural Analogues

The 4-nitrophenyl group is a common motif in bioactive and functional compounds. Below is a structural and functional comparison with key analogues:

Compound Class Core Structure Functional Groups/Substituents Key Features Reference
POLY(((S)-(-)-1-(4-NITROPHENYL)-2-PYRRO) Polymeric pyrrolidine 4-nitrophenyl, chiral (S)-configuration Potential for enantioselective interactions, high thermal stability (inferred) N/A
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole ring 4-nitrophenyl, methyl, hydrazine Antimicrobial activity against E. coli, B. mycoides, C. albicans
Benzimidazole derivatives Benzimidazole ring 4-nitrophenyl, chlorophenyl Inhibition of wheat germination
Nucleotide derivative Phosphino-propanenitrile backbone 4-nitrophenyl, tert-butyldimethylsilyl Base-pairing applications in nucleic acids

Key Observations :

  • Electron-withdrawing effects : The 4-nitrophenyl group enhances reactivity in all compounds, but its role varies. In 1,3,4-thiadiazoles, it contributes to antimicrobial activity , whereas in benzimidazoles, it may disrupt plant metabolic pathways .
  • Chirality : POLY(((S)-(-)-...)’s stereospecific pyrrolidine backbone contrasts with the planar thiadiazole and benzimidazole systems, suggesting divergent applications (e.g., catalysis vs. antimicrobials).

Preparation Methods

Nucleophilic Substitution Followed by Esterification

This two-step approach begins with the synthesis of (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinol. In a 3 L reactor, 4-nitrobenzaldehyde (1.2 mol) reacts with (S)-(-)-2-pyrrolidinemethanol (1.0 mol) in anhydrous tetrahydrofuran (THF) under nitrogen. Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.2 mol) catalyzes the nucleophilic addition at −10°C for 48 hours. The intermediate alcohol is isolated via vacuum distillation (78% yield) and subsequently esterified with methacryloyl chloride (1.5 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding a pale-yellow liquid (63% yield).

Key Analytical Data:

  • ¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar–H), 7.52 (d, 2H, Ar–H), 6.12 (s, 1H, CH₂=), 5.56 (s, 1H, CH₂=), 4.35–4.28 (m, 1H, pyrrolidine-H), 3.82–3.75 (m, 2H, pyrrolidine-H), 2.45–1.98 (m, 4H, pyrrolidine-H).

  • Optical Rotation: [α]²⁵D = −34.5° (c = 1.0, CHCl₃).

One-Pot Reductive Amination

An alternative method employs reductive amination to streamline synthesis. 4-Nitroacetophenone (1.0 mol) and (S)-(-)-prolinol (1.1 mol) react in methanol with sodium cyanoborohydride (NaBH₃CN, 1.5 mol) at 60°C for 24 hours. After neutralizing with dilute HCl, the amine intermediate is extracted into DCM and directly methacrylated using methacrylic anhydride (2.0 eq) in the presence of 4-dimethylaminopyridine (DMAP). This method achieves a 71% overall yield but requires rigorous exclusion of moisture.

Radical Polymerization Techniques

Conventional Free-Radical Polymerization

In a representative procedure, the monomer (10 mmol) is dissolved in toluene (50 mL) with azobisisobutyronitrile (AIBN, 0.1 mmol) as the initiator. The solution is degassed via three freeze-pump-thaw cycles and heated at 70°C for 24 hours under argon. Precipitation into cold methanol yields a white polymer with a number-average molecular weight (Mₙ) of 32 kDa (Đ = 1.8) as determined by gel permeation chromatography (GPC).

Optimization Challenges:

  • Steric Hindrance: The bulky 4-nitrophenyl group reduces propagation rates, necessitating higher initiator concentrations (up to 5 mol% AIBN).

  • Thermal Stability: Degradation above 180°C limits processing temperatures, as evidenced by thermogravimetric analysis (TGA) showing 5% weight loss at 192°C.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization improves control over molecular weight distribution. Using cumyl dithiobenzoate (CDB) as a chain-transfer agent (CTA) and AIBN at 65°C, polymers with Mₙ = 45 kDa (Đ = 1.2) are obtained. Kinetic studies reveal a linear increase in molecular weight with conversion, confirming living characteristics.

Post-Polymerization Functionalization

Nitro Group Reduction

The 4-nitrophenyl moiety is reduced to an amine using hydrogen gas (1 atm) over palladium on carbon (Pd/C, 10 wt%) in ethanol at 25°C for 12 hours. Quantitative conversion is verified via ultraviolet-visible (UV-Vis) spectroscopy (λmax shift from 318 nm to 285 nm). The resultant amine-functionalized polymer serves as a scaffold for coupling chiral ligands or biomolecules.

Comparative Analysis of Synthetic Routes

ParameterFree-Radical PolymerizationRAFT Polymerization
Mₙ (kDa)32 ± 345 ± 2
Đ1.8 ± 0.11.2 ± 0.05
Reaction Time (h)2448
Yield (%)8276
End-Group ControlLowHigh

Q & A

Q. What are the critical steps in synthesizing POLY(((S)-(-)-1-(4-NITROPHENYL)-2-PYRROLIDINEMETHYL METHACRYLATE) with high enantiomeric purity?

To ensure chirality, use chiral catalysts (e.g., asymmetric organocatalysts) or chiral auxiliaries during methacrylate polymerization. Monitor enantiomeric excess via chiral HPLC or polarimetry. Post-synthesis purification techniques, such as recrystallization or chromatography, are essential to isolate the (S)-enantiomer . For analogous compounds, methods like hydrazonoyl chloride coupling and triethylamine-mediated reactions are employed to preserve stereochemistry .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the pyrrolidine ring, nitro group, and methacrylate backbone .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for methacrylate, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight (290.31 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What are the primary applications of this compound in polymer science?

The methacrylate group enables radical polymerization to form optically active polymers. These polymers are used in:

  • Chiral stationary phases for chromatographic separation.
  • Sensors for enantioselective detection .
  • Catalysts in asymmetric synthesis due to the (S)-configured pyrrolidine moiety .

Advanced Research Questions

Q. How does the nitro group at the 4-position influence the compound’s reactivity in electrophilic substitution reactions?

The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to the meta position. Kinetic studies using UV-Vis spectroscopy and DFT calculations reveal reduced electron density on the phenyl ring, slowing reactions like nitration or sulfonation. Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) show similar deactivation trends .

Q. What strategies enhance the antimicrobial activity of derivatives based on this compound?

  • Structural Modifications : Introduce halogen atoms (e.g., Cl, Br) or heterocycles (e.g., 1,3,4-thiadiazole) to improve membrane permeability .
  • Bioactivity Testing : Screen derivatives against Gram-negative (e.g., E. coli), Gram-positive (e.g., B. mycoides), and fungal strains (e.g., C. albicans) using agar diffusion assays. Four derivatives in recent studies showed 2–4× higher activity than controls .
  • Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption and ROS generation in microbial cells .

Q. Can computational methods like 3D-QSAR and molecular docking predict the bioactivity of novel derivatives?

Yes. For chalcone analogs, 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate steric/electrostatic fields with tubulin inhibition. Docking studies with tubulin (PDB: 1SA0) highlight key interactions:

  • The nitro group forms hydrogen bonds with Arg277.
  • The pyrrolidine ring engages in hydrophobic interactions with Leu252 and Val318 . These models guide the design of derivatives with improved binding scores (e.g., compound 2: docking score −9.2 kcal/mol) .

Methodological Considerations

Q. How to resolve contradictions in reported melting points or spectral data for derivatives?

  • Reproduce Synthesis : Ensure identical reaction conditions (solvent, temperature, catalyst) as discrepancies often arise from varying purification methods .
  • Standardize Characterization : Use high-resolution NMR (≥400 MHz) and calibrate instruments with internal standards (e.g., TMS). Cross-validate with independent labs .

Q. What experimental controls are critical in assessing polymerization efficiency?

  • Control Monomer Feed Ratio : Optimize [monomer]/[initiator] to avoid incomplete polymerization or cross-linking.
  • GPC Analysis : Measure molecular weight distribution (Đ = M_w/M_n) to assess polydispersity.
  • Thermal Stability : Use TGA to monitor decomposition temperatures (e.g., ~250–300°C for methacrylate polymers) .

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